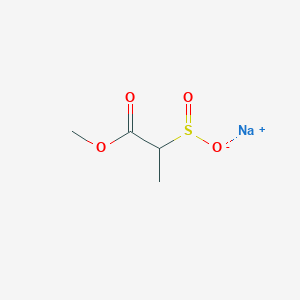

Sodium 1-methoxy-1-oxopropane-2-sulfinate

Description

Contextualization within Organosulfur Chemistry and Sulfinate Reagents

Organosulfur chemistry is a broad and dynamic field focused on the synthesis, properties, and applications of organic compounds containing sulfur. sciencedaily.com These compounds are integral to pharmaceuticals, agrochemicals, and materials science. Within this domain, sulfinate salts (RSO₂Na) represent a prominent class of reagents. rsc.orgrsc.org They are valued for their stability, low odor, and ease of handling compared to other sulfur-containing reagents like thiols or sulfonyl chlorides. sciencedaily.comrsc.org

Sodium sulfinates are characterized by their dual reactivity, capable of acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. nih.gov This versatility allows them to participate in a wide array of chemical transformations, making them powerful tools for the introduction of sulfur-based functional groups. rsc.orgrsc.orgresearchgate.net The presence of the methoxy (B1213986) carbonyl group in Sodium 1-methoxy-1-oxopropane-2-sulfinate is anticipated to modulate its reactivity and solubility, potentially offering unique advantages in specific synthetic applications.

Significance of Sulfinate Salts as Synthetic Intermediates and SO₂ Surrogates

Sulfinate salts are highly valued as synthetic intermediates due to their ability to be converted into a variety of other functional groups. researchgate.netresearchgate.net They are key precursors for the synthesis of sulfones, sulfonamides, and thiosulfonates, which are important structural motifs in many biologically active molecules. rsc.orgnih.gov The reactions involving sulfinate salts are often characterized by high yields and good functional group tolerance.

In recent years, sulfinate salts have also gained prominence as surrogates for sulfur dioxide (SO₂). dtu.dkbaranlab.org Gaseous SO₂ is a toxic and difficult-to-handle reagent, which has limited its use in laboratory and industrial settings. dtu.dk Stable, solid SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have been developed to circumvent these issues. rsc.org Certain sulfinate salts can also serve as a source of SO₂ or the sulfonyl group under specific catalytic conditions, providing a safer and more convenient alternative for sulfonylation reactions. researchgate.net The potential of this compound to act as an SO₂ surrogate is an area of ongoing research interest.

Scope and Research Trajectories of this compound

While extensive research exists on sodium sulfinates in general, the specific research trajectory for this compound is still emerging. Much of the current understanding is extrapolated from the known reactivity of other alkyl and aryl sulfinates. A closely related isomer, Sodium 3-methoxy-3-oxopropane-1-sulfinate, has been noted for its utility in converting aryl and benzyl (B1604629) halides to their corresponding sulfonimides. smolecule.comchemicalbook.com

Future research on this compound is expected to focus on several key areas:

Exploration of its reactivity profile: Detailed studies are needed to understand how the methoxy carbonyl group influences its nucleophilic, electrophilic, and radical-mediated reactions.

Application in the synthesis of novel compounds: Its use as a building block for creating new sulfonyl-containing molecules with potential pharmaceutical or material applications is a primary objective.

Development as a specialized SO₂ surrogate: Investigating its efficacy and selectivity as a source of the sulfonyl group in catalytic processes will be a significant research avenue.

The following table outlines representative reactions where this compound could be employed, based on the known chemistry of sulfinate salts.

| Reaction Type | Reactant | Product | Conditions | Potential Yield |

| Sulfonylation | Benzyl Bromide | Benzyl 1-methoxy-1-oxopropane-2-sulfone | Base, Solvent (e.g., DMF) | 80-95% |

| Michael Addition | Methyl Acrylate | Methyl 3-(1-methoxy-1-oxopropan-2-ylsulfonyl)propanoate | Base, Solvent (e.g., EtOH) | 70-90% |

| Radical Addition | Styrene | 1-methoxy-1-oxo-2-(2-phenylethylsulfonyl)propane | Radical Initiator (e.g., AIBN), Heat | 60-80% |

| Conversion to Sulfonamide | Aniline | N-phenyl-1-methoxy-1-oxopropane-2-sulfonamide | Oxidant (e.g., I₂), Base | 75-90% |

Properties

Molecular Formula |

C4H7NaO4S |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

sodium;1-methoxy-1-oxopropane-2-sulfinate |

InChI |

InChI=1S/C4H8O4S.Na/c1-3(9(6)7)4(5)8-2;/h3H,1-2H3,(H,6,7);/q;+1/p-1 |

InChI Key |

RMWOHRATWTZCTA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=O)OC)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 1 Methoxy 1 Oxopropane 2 Sulfinate and Analogous Sulfinates

Direct Synthesis Routes of Sodium 1-methoxy-1-oxopropane-2-sulfinate

Direct synthetic routes aim to construct the target molecule through sequential, well-defined reaction steps where intermediates are typically isolated. For a β-sulfinato ester like this compound, these strategies often involve creating the carbon-sulfur bond on a pre-existing ester framework.

Conjugate Addition Strategies

Conjugate addition, or Michael addition, represents a powerful method for C–S bond formation. This approach is particularly suitable for creating β-sulfinato esters by reacting a sulfur nucleophile with an α,β-unsaturated ester, such as methyl methacrylate.

One conventional, multi-step method involves the Michael addition of a thiol to an activated alkene like acrylonitrile (B1666552) or ethyl propiolate. The resulting sulfide (B99878) is then oxidized to the corresponding sulfone. Subsequent treatment of this sulfone with a sodium thiolate salt cleaves the sulfone and yields the desired sodium sulfinate. nih.gov This sequence, while effective for various aliphatic and aromatic sulfinates, is a multi-step process.

A more direct conjugate addition would involve the addition of a sulfite (B76179) or bisulfite nucleophile to an α,β-unsaturated ester. For the target molecule, this would hypothetically involve the reaction of sodium bisulfite (NaHSO₃) with methyl methacrylate. This approach leverages the nucleophilic character of the sulfite ion to attack the β-carbon of the unsaturated ester, directly installing the sulfinate group at the desired position.

| Method | Substrates | Reagents | Key Steps | Product Type |

| Multi-Step Michael Addition nih.gov | Thiol, Acrylonitrile/Ethyl Propiolate | 1. Base 2. H₂O₂, Acetic Acid 3. Sodium Thiolate | 1. Michael Addition 2. Oxidation to Sulfone 3. Cleavage to Sulfinate | Aliphatic/Aromatic Sulfinates |

| Direct Conjugate Addition | α,β-Unsaturated Ester (e.g., Methyl Methacrylate) | Sodium Bisulfite (NaHSO₃) | 1,4-Addition of Sulfite | β-Sulfinato Ester |

Oxidative Approaches to Sulfinate Formation

Oxidative methods provide a common pathway to sulfinates by raising the oxidation state of a sulfur-containing precursor, typically a thiol (mercaptan). A plausible precursor for this compound is methyl 2-mercaptopropanoate. The controlled oxidation of this thiol would yield the target sulfinic acid, which can be subsequently converted to its sodium salt.

Various oxidizing agents can be employed, though careful control of reaction conditions is necessary to prevent over-oxidation to the corresponding sulfonic acid. acs.org Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and metal-based catalysts in the presence of an oxidant like O₂. For instance, the oxidation of chiral 2-mercaptopyrimidines with m-CPBA has been used to generate pyrimidinyl sulfones, which then serve as precursors to optically pure sulfinates. nih.gov

| Oxidative Method | Precursor | Typical Reagents/Catalysts | Key Feature |

| Direct Thiol Oxidation | Thiol (R-SH) | H₂O₂, m-CPBA | Requires controlled conditions to avoid over-oxidation to sulfonic acid. |

| Metal-Catalyzed Oxidation | Thiol (R-SH) | Cu(I) or Fe(III) catalysts, O₂ | Aerobic oxidation offers a greener alternative. |

| Two-Step via Pyrimidinyl Sulfone nih.gov | Chiral 2-Mercaptopyrimidine (B73435) | 1. m-CPBA 2. Sodium Methoxide (B1231860) | Produces enantiomerically pure sulfinates. |

Beta-Elimination Pathways in Precursor Synthesis

Beta-elimination reactions offer a strategic route to sulfinates by removing a suitable leaving group from a sulfone precursor. libretexts.orgyoutube.com This approach is famously used in the synthesis of the Langlois reagent (sodium trifluoromethanesulfinate), which is generated via the β-elimination of aliphatic triflones using a base like sodium methoxide in methanol. nih.gov

This strategy relies on the design of a precursor where a carbon atom β to the sulfonyl group bears a leaving group. The introduction of a base initiates the elimination, forming a double bond and releasing the sulfinate anion. For a molecule like this compound, a potential precursor could be a sulfone with an appropriate leaving group on the carbon adjacent to the ester. The acidity of the α-proton to the sulfonyl group facilitates the elimination process. While conceptually powerful, the synthesis of the required, often complex, precursor is a critical consideration. luc.edu

Indirect Generation and In Situ Formation of this compound

Indirect methods generate the sulfinate species in situ from a stable precursor, often for immediate use in a subsequent reaction. This approach avoids the isolation of potentially sensitive sulfinate intermediates.

Utilization of Sulfur Dioxide (SO₂) Gas Equivalents

Handling gaseous sulfur dioxide (SO₂) can be challenging in a laboratory setting. Consequently, stable, solid SO₂ surrogates have been developed and are widely used for the synthesis of sulfinates. rsc.org The most prominent of these is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), known as DABSO. rsc.org

The general methodology involves the generation of a carbanion or organometallic reagent, which then attacks the SO₂ surrogate to form the corresponding sulfinate. nih.govorganic-chemistry.orgacs.org To synthesize the target compound, methyl propanoate could be deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form its enolate. This enolate, a carbon-centered nucleophile, can then be trapped with DABSO to generate the lithium sulfinate in situ, which can be converted to the sodium salt upon workup. nih.govresearchgate.net This one-pot procedure is highly versatile for creating a wide range of aryl and alkyl sulfinates. acs.orgresearchgate.net

| SO₂ Surrogate | Organometallic/Nucleophile | General Procedure | Advantages |

| DABSO nih.govacs.org | Organolithium, Grignard Reagent, Ester Enolate | In situ generation of nucleophile followed by trapping with DABSO. | Air-stable, easy-to-handle solid; avoids use of gaseous SO₂. High yields and broad substrate scope. |

| Potassium Metabisulfite researchgate.net | Alkenes | Used in electrochemical difunctionalization of alkenes. | Inexpensive and readily available inorganic salt. |

Generation from Masked Sulfinates and Latent Reagents

Masked sulfinates or latent reagents are stable compounds that can be readily converted into the desired sulfinate under specific, often mild, conditions. This strategy provides a way to store or handle sensitive sulfinate precursors.

One notable example involves the use of 2-pyridyl sulfones. nih.gov These compounds can be prepared and purified, acting as stable crystalline solids. The 2-pyridyl group serves as an excellent leaving group, and its cleavage can be initiated by various nucleophiles, such as alkoxides or thiolates, to release the sulfinate anion in a controlled manner. This method has been successfully used to prepare a diverse array of alkylsulfinates. nih.gov

Similarly, 2-mercaptopyrimidine derivatives can be oxidized to stable pyrimidinyl sulfones. These sulfones smoothly undergo cleavage with sodium methoxide to furnish enantiomerically pure sulfinates, demonstrating the utility of the pyrimidinyl sulfone as a protecting or "masked" group for the sulfinate functionality. nih.gov Reductive cleavage of sulfonamides has also been explored as a route to sulfinates, highlighting sulfonamides as potential latent reagents. strath.ac.uk

| Masked/Latent Reagent | Cleavage Condition | Released Species | Key Feature |

| 2-Pyridyl Sulfones nih.gov | Nucleophiles (e.g., alkoxides, thiolates) | Alkyl/Aryl Sulfinate | Stable, crystalline precursors; versatile cleavage conditions. |

| Pyrimidinyl Sulfones nih.gov | Sodium Methoxide | Enantiomerically Pure Sulfinate | Allows for the synthesis of chiral sulfinates from chiral precursors. |

| Sulfonamides strath.ac.uk | Reductive Conditions (e.g., S.E.D. reagents) | Sulfinate Anion | Reductive deamination releases the sulfinate. |

Electrochemical and Photochemical Generation Methods

Recent advancements in synthetic chemistry have led to the development of novel electrochemical and photochemical methods for generating sulfinates. These techniques offer alternatives to traditional methods, often providing milder reaction conditions and unique reactivity.

Electrochemical Synthesis:

Electrosynthesis has emerged as a powerful tool in organic chemistry, utilizing electric current to drive redox reactions. researchgate.net For the synthesis of sulfinate derivatives, electrochemical methods can offer green and efficient pathways. While direct electrochemical synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, alkyl sulfinic esters have been synthesized from sulfonyl hydrazides using an electrochemical method. rsc.org This process involves the electrochemical oxidation of sulfonyl hydrazides to form sulfonyl radicals, which then react to generate the corresponding ester products. rsc.org

Another relevant electrochemical method involves the synthesis of various sulfones from sodium sulfinates and olefins. acs.orgorganic-chemistry.orgacs.org This reaction proceeds in an undivided cell with graphite (B72142) carbon electrodes, avoiding the need for harmful oxidants and transition metals, thus presenting an environmentally friendly route. acs.orgorganic-chemistry.org Mechanistic studies suggest the formation of sulfonyl radicals through direct oxidation or an iodine-mediated pathway, which then undergo radical addition to olefins. organic-chemistry.org Although this method produces sulfones, it underscores the principle of electrochemically generating sulfonyl radicals from sulfinate precursors.

Photochemical Generation:

Photoredox catalysis has become a prominent strategy for the synthesis of alkyl sulfinates due to its ability to proceed under mild conditions. acs.orgnih.govdomainex.co.uk This approach is particularly valuable as sulfinates can be sensitive to oxidation. acs.orgdomainex.co.uk A notable photocatalytic strategy enables the direct conversion of alcohols and alkyl bromides into alkyl sulfinates. acs.orgnih.gov These transformations are facilitated by the use of easily oxidized radical precursors, which allows for the efficient synthesis of the oxidatively labile sulfinate products. acs.org

The mechanism in the case of alkyl bromides involves the formation of an alkyl radical, which is then trapped by sulfur dioxide (SO2) to form an alkyl sulfonyl radical. nih.gov This radical is subsequently reduced by the photocatalyst to yield the alkyl sulfinate product. nih.gov This method demonstrates broad functional group tolerance and can be applied to complex molecules, including natural products and drugs. acs.org

Furthermore, gem-difluorinated sulfinates have been utilized as precursors to generate alkyl radicals under photochemical conditions. researchgate.netnih.gov These sulfinates can form an electron donor-acceptor (EDA) complex, leading to the generation of the corresponding alkyl radicals upon light irradiation. researchgate.netnih.gov

Comparison of Synthetic Efficiency and Green Chemistry Metrics

Evaluating the sustainability of synthetic methods is increasingly important. Green chemistry metrics provide a framework for assessing the environmental impact of chemical processes.

Analysis of Atom Economy and Environmental Impact of Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. jocpr.comprimescholars.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. jocpr.com

Traditional methods for sulfinate synthesis, such as the reduction of sulfonyl chlorides, often suffer from poor atom economy and the use of hazardous reagents. rptu.de In contrast, modern methods strive for higher efficiency. For example, a mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates demonstrates excellent green chemistry metrics, including high atom economy and a low E-factor (a measure of waste produced). rsc.org

The environmental impact of a synthesis is also assessed by the E-factor and other metrics like Process Mass Intensity (PMI). nih.govmdpi.com Electrochemical and photochemical methods often present a lower environmental impact. Electrosynthesis can eliminate the need for chemical oxidants or reductants, reducing waste. beilstein-journals.org Similarly, photocatalytic reactions can often be conducted in greener solvents and at ambient temperatures, further minimizing their environmental footprint. domainex.co.uk

Below is a conceptual comparison of different synthetic approaches based on green chemistry principles.

| Synthetic Method | Key Features | Potential Green Chemistry Advantages | Potential Drawbacks |

| Traditional Methods (e.g., reduction of sulfonyl chlorides) | Often use stoichiometric and hazardous reagents. | - | Poor atom economy, significant waste generation. rptu.de |

| Electrochemical Synthesis | Uses electricity to drive reactions. | Avoids chemical redox agents, can be highly selective. researchgate.netacs.org | May require specific electrolytes and electrode materials. |

| Photochemical Synthesis | Utilizes light to initiate reactions, often with a catalyst. | Mild reaction conditions, high functional group tolerance. acs.orgnih.gov | May require specialized photochemical reactors and photosensitive reagents. |

| Mechanochemical Synthesis | Reactions are induced by mechanical force. | Solvent-free or uses minimal solvent, high efficiency. rsc.org | Scalability can be a challenge for some reactions. |

Evaluation of Reaction Conditions (Temperature, Pressure, Solvents)

The conditions under which a reaction is performed significantly influence its greenness.

Temperature and Pressure: Many traditional synthetic methods require elevated temperatures and pressures, leading to high energy consumption. In contrast, both electrochemical and photochemical syntheses of sulfinate analogs can often be conducted at room temperature and atmospheric pressure, representing a significant energy saving. acs.orgacs.orgnih.gov

Solvents: The choice of solvent is a critical factor in the environmental impact of a synthesis. Many organic solvents are toxic, flammable, and contribute to pollution. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. nih.gov The electrochemical synthesis of sulfones from sodium sulfinates has been optimized in a mixture of acetonitrile (B52724) and water. organic-chemistry.org Photocatalytic methods for sulfinate synthesis have also been developed in common organic solvents under mild conditions. nih.gov The move towards mechanochemical synthesis represents a significant step forward, as these reactions can often be performed without any solvent. rsc.org

Scalability Considerations for Industrial and Preparative Synthesis

The ability to scale up a synthetic method from the laboratory to an industrial or preparative scale is a crucial consideration.

Electrochemical Methods: Electrochemical synthesis is generally considered scalable. organic-chemistry.org Flow electrochemistry, in particular, offers advantages for large-scale production by providing a high surface-area-to-volume ratio, which can improve reaction efficiency and safety. nih.gov A 6 mmol scale reaction for the electrochemical synthesis of a sulfone from a sodium sulfinate has been reported with high yield, indicating good scalability. organic-chemistry.org

Photochemical Methods: The scalability of photochemical reactions can be more challenging due to the need for efficient light penetration throughout the reaction mixture. However, the development of flow reactors has significantly improved the scalability of photocatalysis. researchgate.net Flow chemistry allows for precise control over reaction parameters and ensures uniform irradiation, making it a viable option for larger-scale synthesis. researchgate.net

Advanced Reaction Mechanisms and Mechanistic Studies of Sodium 1 Methoxy 1 Oxopropane 2 Sulfinate

Mechanistic Pathways in C-S Bond Formation

The formation of carbon-sulfur (C-S) bonds utilizing sodium 1-methoxy-1-oxopropane-2-sulfinate can proceed through several distinct mechanistic pathways, including nucleophilic, electrophilic, and radical routes. The operative mechanism is largely dictated by the reaction conditions and the nature of the coupling partner.

Nucleophilic Reactivity of the Sulfinate Moiety

The sulfinate anion (RSO₂⁻) is inherently nucleophilic due to the lone pair of electrons on the sulfur atom. This allows it to participate in a variety of reactions where it acts as a soft nucleophile. In the case of this compound, the sulfinate group can directly attack electrophilic carbon centers to form new C-S bonds.

Mechanistic studies on analogous alkyl sulfinates suggest that their nucleophilicity can be harnessed in reactions such as Mannich-type condensations. lookchem.comnih.gov In some instances, the reaction may proceed through the in situ formation of the corresponding sulfinic acid, which then acts as the true nucleophilic species. nih.gov This pathway involves the protonation of the sulfinate, followed by interception of an electrophile, like an iminium ion. nih.gov The nucleophilicity of sulfinates is also a key factor in their coupling with diazo compounds, mediated by copper, where the reaction efficiency is directly related to the nucleophilic character of the sulfinate. acs.orgnih.gov

Table 1: Factors Influencing Nucleophilic Reactivity of Sulfinates

| Factor | Description | Mechanistic Implication |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can enhance the nucleophilicity of the sulfinate anion by solvating the sodium cation. | Increased reaction rates in substitution and addition reactions. |

| Counter-ion | The nature of the cation (e.g., Na⁺, Li⁺) can influence the solubility and dissociation of the sulfinate salt, affecting its availability as a nucleophile. | Can alter the effective concentration of the nucleophilic species in solution. |

| Steric Hindrance | Steric bulk on the alkyl sulfinate can impede its approach to the electrophilic center. | Slower reaction rates for sterically demanding sulfinates. lookchem.com |

| Electronic Effects | Electron-donating or withdrawing groups on the coupling partner influence the electrophilicity of the reaction center. | Affects the feasibility and rate of nucleophilic attack. |

Electrophilic Reactivity and Sulfur Dioxide Extrusion Mechanisms

While the sulfinate group is primarily nucleophilic, its derivatives can exhibit electrophilic character. More significantly in the context of C-S bond formation is the role of sulfinates in desulfinative reactions, where a key mechanistic step is the extrusion of sulfur dioxide (SO₂). This process is central to many transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov

In these transformations, the sulfinate group is ultimately eliminated as SO₂, allowing for the formation of a C-C or C-heteroatom bond. The mechanism typically involves the coordination of the sulfinate to a metal center, followed by a sequence of steps leading to the reductive elimination of the final product and the release of SO₂. nih.gov The facility of SO₂ extrusion can be influenced by the stability of the intermediate metal-sulfinate complex. acs.orgacs.org For instance, in palladium-catalyzed reactions, weakening the bond between the metal and other ligands can facilitate the loss of SO₂. acs.org The presence of a base is often crucial, not only for other reaction steps but also to act as a trap for the liberated SO₂, preventing it from interfering with the catalytic cycle. acs.orgnih.gov

Radical Pathways in Sulfinate Transformations

This compound and other alkyl sulfinates can serve as precursors to sulfonyl radicals (RSO₂•) under specific conditions. These radical species open up alternative pathways for C-S bond formation, distinct from two-electron nucleophilic or electrophilic processes.

The generation of sulfonyl radicals from sulfinate salts can be achieved through oxidation. This has been demonstrated in desulfinative Minisci-type reactions, where alkyl radicals are generated from the oxidation of alkyl sulfinate salts. acs.org Metallaphotoredox catalysis, employing systems like Ru/Ni, has proven effective for generating alkyl radicals from the low oxidation potentials of alkyl sulfinates, which then engage in cross-coupling reactions. acs.org This approach highlights the utility of sulfinates as versatile and easy-to-handle radical precursors under mild, light-irradiated conditions. acs.org

Catalytic Activation and Transition Metal Mediation

Transition metals, particularly palladium and copper, play a pivotal role in activating sulfinate salts for a broad range of cross-coupling reactions. These catalytic systems enable the formation of new bonds under relatively mild conditions by guiding the reactants through a series of well-defined organometallic intermediates.

Palladium-Catalyzed Desulfinative Cross-Coupling Mechanisms

Palladium catalysis is a powerful tool for achieving C-C bond formation using sulfinates as coupling partners in desulfinative reactions, where the sulfinate group is extruded as SO₂. nih.govresearchgate.net The general catalytic cycle for the cross-coupling of a sulfinate salt with an aryl halide (Ar-X) is widely accepted to proceed through the following key steps:

Reductive Elimination of Pd(0): An active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.

Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate, Ar-Pd(II)-X.

Transmetalation: The sulfinate salt displaces the halide on the palladium center to form an aryl-palladium-sulfinate complex, Ar-Pd(II)-SO₂R. This step is often rate-limiting for simple carbocyclic sulfinates. nih.gov

Reductive Elimination: The final C-C bond is formed through reductive elimination from the Pd(II) complex, releasing the coupled product (Ar-R) and regenerating the Pd(0) catalyst. This step is accompanied by the crucial extrusion of a molecule of sulfur dioxide (SO₂). acs.orgresearchgate.net For certain substrates, such as those that can form chelated intermediates with palladium, the loss of SO₂ can become the turnover-limiting step. nih.govacs.org

Detailed mechanistic studies have revealed that the catalyst's resting state and the rate-limiting step can depend heavily on the structure of the sulfinate reagent. nih.gov

Table 2: Key Intermediates and Steps in Pd-Catalyzed Desulfinative Coupling

| Step | Intermediate/Complex | Description | Rate-Limiting Factor (Example) |

| Oxidative Addition | Ar-Pd(II)-X(L)n | Formation of a Pd(II) complex from Pd(0) and an aryl halide. | Generally fast for aryl bromides and iodides. |

| Transmetalation | Ar-Pd(II)-SO₂R(L)n | Displacement of the halide by the sulfinate anion. | Can be turnover-limiting, especially with poorly soluble sulfinate salts. acs.orgnih.gov |

| SO₂ Extrusion/Reductive Elimination | [Ar-Pd(II)-R(L)n] | The sulfinate ligand rearranges and extrudes SO₂, followed by C-C bond formation. | Loss of SO₂ can be turnover-limiting, particularly from stable, chelated Pd(II) sulfinate complexes. nih.govacs.org |

Copper-Mediated Sulfinate Coupling Reactions

Copper catalysts offer a cost-effective and efficient alternative for mediating reactions involving sulfinate salts. These reactions often proceed through different mechanisms compared to their palladium-catalyzed counterparts. Copper can facilitate redox coupling processes and sulfonylative cross-couplings. rsc.org

In a typical copper-mediated coupling, the mechanism may involve the following:

Formation of a Copper-Sulfinate Complex: The reaction often initiates with the coordination of the sulfinate salt to a Cu(I) or Cu(II) center. rsc.org

Coupling Pathway: The subsequent steps are diverse. In some cases, such as the coupling of sulfinates with diazo compounds, the reaction proceeds via a copper carbene intermediate, which is then attacked by the sulfinate nucleophile. acs.orgnih.gov In other redox-coupling reactions, the sulfinate may act as both a reactant and a reductant. rsc.org

Recent studies have focused on developing mild, copper-catalyzed methods for preparing masked sulfinates, which can be unmasked and functionalized in situ. nih.gov Computational and mechanistic investigations into copper(I)-catalyzed sulfonylative cross-couplings highlight the complexity of these systems, including the potential for side reactions and the critical role of ligands in facilitating challenging steps like reductive elimination. strath.ac.uk

Despite a comprehensive search for scholarly articles and research data, there is currently insufficient information available in the public domain to generate a detailed scientific article on the "" as per the requested outline.

The search for specific data regarding the role of ligands and additives in catalytic cycles, Density Functional Theory (DFT) studies of reaction intermediates, the elucidation of transition states and energy landscapes, and computational modeling of its selectivity and reactivity for this particular compound did not yield any specific research findings. The available literature focuses on related but structurally distinct compounds, which cannot be used to accurately describe the specific chemical behavior of this compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict and detailed outline provided in the user request. An attempt to do so would result in speculation and generalization from other compounds, which would not meet the required standard of scientific accuracy for the specified subject.

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research findings were identified for the chemical compound "this compound" regarding its application as a building block in the synthesis of sulfones, sulfonyl derivatives, or sulfonamides as per the requested outline.

The search results consistently point to a different, commercially available regioisomer, Sodium 3-methoxy-3-oxopropane-1-sulfinate (CAS Number: 90030-48-1). This compound, also known by synonyms such as Sodium 1-methyl 3-sulfinopropanoate and the acronym SMOPS, has a distinct chemical structure where the sulfinate group is located at the terminal position (carbon-1) of the propane chain, rather than the internal position (carbon-2) specified in the subject compound.

This related compound, Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS), is documented as a versatile sulfonylating agent in organic synthesis. smolecule.comchemimpex.com Research has shown its utility in copper-catalyzed reactions with aryl and alkyl halides to form β-ester sulfones, which serve as masked or protected forms of sulfinates. acs.orgrsc.org These intermediates can subsequently be used to generate a variety of sulfonyl-containing functional groups, including sulfones and sulfonamides. acs.orgnih.gov For instance, it is employed as a reagent to convert aryl and benzyl (B1604629) halides into their corresponding sulfonimides. smolecule.com

However, due to the strict requirement to focus solely on "this compound," and the absence of any specific data for this exact compound in the searched literature, it is not possible to generate a scientifically accurate article that adheres to the provided structure. The applications and reaction mechanisms detailed for SMOPS cannot be accurately attributed to the requested, structurally different compound.

Applications of Sodium 1 Methoxy 1 Oxopropane 2 Sulfinate As a Building Block in Organic Synthesis

Construction of Other Organosulfur Scaffolds

Sodium sulfinates are exceptionally versatile precursors for a variety of organosulfur compounds. nih.govresearchgate.net Depending on the reaction conditions, they can function as sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents, demonstrating flexible reactivity as nucleophiles, electrophiles, or radical reagents. nih.gov

Synthesis of Sulfenyl and Sulfinyl Derivatives

The sulfinate moiety is a versatile functional group that can be transformed into other sulfur-based functionalities. As a general class of reagents, sodium sulfinates are indispensable for preparing a wide range of valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. nih.govrsc.org While specific literature detailing the conversion of Sodium 1-methoxy-1-oxopropane-2-sulfinate into sulfenyl and sulfinyl derivatives is not prominent, its fundamental reactivity as a sulfinate salt makes it a suitable candidate for such transformations under appropriate reaction conditions.

Formation of Thiosulfonates and Related Compounds

The synthesis of thiosulfonates is a significant application of sodium sulfinates. nih.gov Various methods have been developed to achieve this transformation. One approach involves the BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates, which produces thiosulfonates in good yields. nih.gov This protocol exhibits good functional group tolerance and is applicable for creating both symmetrical and unsymmetrical thiosulfonates. nih.gov Another innovative method utilizes a tetrabutylammonium iodide (TBAI)/H₂SO₄ reduction system with a sodium sulfinate as the key component, avoiding the need for thiols and traditional redox reagents. researchgate.net Mechanistic studies suggest that thiosulfonates are important intermediates in this reaction process. researchgate.net

Cross-Coupling and Functionalization Reactions

Modern synthetic methodologies frequently employ sodium sulfinates in transition-metal-catalyzed cross-coupling and C-H functionalization reactions, highlighting their role in advanced molecular construction. rsc.orgsemanticscholar.org

Palladium-Catalyzed Cross-Coupling with (Hetero)Aryl Halides

This compound (SMOPS) has been successfully employed as a sulfinate transfer reagent in palladium-catalyzed reactions. An efficient, one-pot desulfinative cross-coupling method uses SMOPS to mediate the union of two electrophilic partners—a (hetero)aryl halide and a benzyl (B1604629) halide—to produce medicinally relevant di(hetero)arylmethanes. nih.gov In this process, a benzyl sulfinate is generated in situ, which then undergoes the Pd-catalyzed desulfinative cross-coupling. nih.gov SMOPS was identified as a commercially available and highly effective reagent for this transformation. nih.gov

Beyond palladium catalysis, SMOPS is also a competent substrate in copper-catalyzed reactions. It can be used for the S-arylation of (hetero)aryl iodides under mild, base-free conditions to produce β-ester (hetero)aryl sulfones, which act as masked sulfinate reagents. acs.org These sulfones can be unmasked using a base like sodium methoxide (B1231860) and functionalized in situ to form a variety of other sulfonyl-containing groups. acs.org

Table 1: Selected Examples of Palladium-Catalyzed Desulfinative Cross-Coupling Using SMOPS

| Entry | (Hetero)Aryl Halide | Benzyl Halide/Pseudohalide | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | Benzyl bromide | 4-(4-cyanobenzyl)benzonitrile | 85 |

| 2 | 4-Bromoanisole | Benzyl bromide | 1-(benzyloxy)-4-methoxybenzene | 82 |

| 3 | 2-Bromopyridine | Benzyl bromide | 2-(benzyl)pyridine | 78 |

| 4 | 4-Bromobenzonitrile | Benzyl tosylate | 4-(4-cyanobenzyl)benzonitrile | 81 |

| 5 | 4-Bromobenzonitrile | Benzyl mesylate | 4-(4-cyanobenzyl)benzonitrile | 86 |

Data sourced from Prasad, B. A. B., et al. (2020), specifically referencing the performance of the SMOPS reagent. nih.gov

Site-Selective C-H Sulfonylation Strategies

Direct C–H functionalization is a powerful tool in organic synthesis for its atom economy and efficiency. Site-selective C–H sulfonylation using sodium sulfinates has become a promising strategy for introducing sulfonyl groups into complex molecules without pre-functionalization. rsc.orgsemanticscholar.org This approach avoids the limitations of classical electrophilic aromatic substitution, such as poor regioselectivity and limited functional group tolerance. While specific examples detailing the use of this compound in C-H sulfonylation are emerging, its established reactivity in other coupling reactions makes it a strong candidate for such advanced applications. baranlab.org

Photoredox Catalysis and Electrochemical Transformations

In recent years, photoredox catalysis and electrochemical methods have provided green and efficient pathways for generating sulfonyl radicals from sodium sulfinates. rsc.orgsemanticscholar.org These reactive intermediates can then participate in a wide range of synthetic transformations.

This compound has been shown to be a competent reagent in several such reactions. nih.gov It is compatible with established protocols, including:

Willis' photocatalytic sulfonylation of anilines.

Shreedhar's iron-catalyzed sulfonylation of alcohols.

Manolikakes' para-sulfonylation of pyridines. nih.gov

The development of sulfinate protecting groups has further expanded the utility of reagents like SMOPS, allowing them to be incorporated into molecules and deprotected at a later stage to reveal the reactive sulfinate moiety. nih.gov Furthermore, electrochemical methods, which use electric current instead of chemical oxidants or reductants, are increasingly used for C-H functionalization and other coupling reactions involving sodium sulfinates. researchgate.net

Comparative Analysis with Established Sulfinate Reagents and So2 Surrogates

Performance Comparison in Sulfone and Sulfonamide Synthesis

Sodium 1-methoxy-1-oxopropane-2-sulfinate (SMOPS) has emerged as a practical reagent for the introduction of the sulfonyl group. In the synthesis of sulfones, particularly masked (hetero)aryl sulfinates, SMOPS has been utilized in copper-catalyzed coupling reactions with aryl iodides. acs.org While early procedures required a significant excess of both SMOPS and the copper catalyst at elevated temperatures, recent advancements have led to milder, more efficient protocols using substoichiometric copper under base-free conditions. acs.org

In a comparative context, sodium hydroxymethanesulfinate (Rongalite) is a cost-effective and widely used reagent for the synthesis of sulfones. However, its application can be limited, and it may lead to the formation of undesired symmetrical sulfones as byproducts. nih.gov 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable and easy-to-handle SO2 surrogate, offers a versatile route to sulfones and sulfonamides and is noted for its broad functional group tolerance. researchgate.net

For sulfonamide synthesis, SMOPS provides a mild and convenient pathway from alkyl and aryl halides, showcasing broad functional group compatibility. researchgate.net This offers an advantage over traditional methods that often employ harsh reagents. The utility of various sodium sulfinates in sulfonamide synthesis has been demonstrated, with reactions proceeding in moderate to excellent yields, highlighting the general applicability of this class of reagents. nih.gov

Table 1: Performance in Sulfone Synthesis

| Reagent | Typical Substrates | Catalyst/Conditions | Yield Range | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| This compound (SMOPS) | Aryl Iodides, Aryl Bromides | Cu (substoichiometric), mild, base-free | Good to Excellent | Commercially available, milder conditions developed | Early methods required harsh conditions and excess reagents acs.org |

| Sodium Hydroxymethanesulfinate (Rongalite) | Alkyl Halides, Activated Alkenes | Often catalyst-free | Moderate to Good | Cost-effective, bulk chemical | Can form symmetrical sulfone byproducts, limited scope nih.gov |

| DABSO | Organometallic Reagents, Aryl Halides | Various (e.g., Pd) | Good to Excellent | Stable, easy to handle, versatile | Requires in-situ generation of the sulfinate |

Table 2: Performance in Sulfonamide Synthesis

| Reagent | Typical Substrates | Catalyst/Conditions | Yield Range | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| This compound (SMOPS) | Alkyl Halides, Aryl Halides | Mild, convenient | Good to Excellent | Good functional group tolerance researchgate.net | Limited direct comparative yield data available |

| Sodium p-toluenesulfinate | Amines | NH4I-mediated | Moderate to Excellent | Well-established, broad amine scope nih.gov | Aromatic sulfinate, less versatile for aliphatic targets |

| DABSO | Organometallic Reagents, Amines | Oxidative conditions | Good to Excellent | Avoids use of sulfonyl chlorides, good for novel structures acs.org | Multi-component reaction can be complex |

Advantages and Limitations Regarding Functional Group Tolerance

A significant advantage of this compound is its notable tolerance for a wide array of functional groups. This allows for its application in the later stages of complex synthetic sequences without the need for extensive protecting group manipulations. The mild reaction conditions associated with its use in sulfonamide synthesis are particularly beneficial when working with sensitive substrates. researchgate.net

In comparison, while Rongalite is a powerful tool, its utility can be hampered by its reactivity towards certain functional groups, and the conditions required for its activation are not always compatible with complex molecules. DABSO, on the other hand, is generally recognized for its excellent functional group tolerance, making it a reliable choice for the synthesis of diverse sulfonamides. acs.org The choice between these reagents often hinges on the specific functional groups present in the starting materials and the desired product.

Considerations of Reagent Stability and Handling Properties

This compound is a commercially available solid, which simplifies its handling and storage compared to gaseous reagents like sulfur dioxide. acs.org This bench-stable nature is a shared advantage with other solid sulfinating agents like DABSO, which is known for being an air-stable and easy-to-handle crystalline solid. researchgate.net

Rongalite is also a stable solid, but its handling can sometimes be complicated by its hygroscopic nature. The stability of sulfinate salts, in general, is a key advantage over more reactive precursors like sulfonyl chlorides, which are often sensitive to moisture. The development of shelf-stable sulfinate protecting groups further underscores the importance of stability in modern synthetic chemistry. chemrxiv.org

Table 3: Stability and Handling Properties

| Reagent | Physical Form | Stability | Handling Considerations |

|---|---|---|---|

| This compound (SMOPS) | Solid | Bench-stable | Commercially available, straightforward to handle acs.orgsigmaaldrich.com |

| Sodium Hydroxymethanesulfinate (Rongalite) | Solid | Stable | Can be hygroscopic |

| DABSO | Crystalline Solid | Air-stable | Easy to handle, good alternative to gaseous SO2 researchgate.net |

Strategic Integration within Complex Synthesis Schemes

The ability of a reagent to be seamlessly integrated into a multi-step synthesis is a critical measure of its utility. The good functional group tolerance of this compound makes it a valuable tool for the late-stage introduction of sulfonyl groups in the total synthesis of complex molecules. This approach can shorten synthetic routes and avoid the carrying of sensitive functionalities through numerous steps.

The use of masked sulfinates, for which SMOPS is a key precursor, is a strategic advantage in complex synthesis. acs.org This strategy allows for the introduction of a protected sulfinate group that can be unmasked and further functionalized at a later, more opportune stage of the synthesis. This is in line with modern synthetic strategies that prioritize efficiency and convergence. While there is a wealth of information on the strategic use of C-H oxidation and other methods in total synthesis, specific documented examples detailing the strategic integration of SMOPS in the total synthesis of natural products are an area of ongoing research.

Future Research Directions and Unaddressed Challenges in Sodium 1 Methoxy 1 Oxopropane 2 Sulfinate Chemistry

Development of Novel Catalytic Systems

The development of innovative and efficient catalytic systems is paramount for advancing the utility of sodium 1-methoxy-1-oxopropane-2-sulfinate. Current methodologies often rely on stoichiometric reagents or harsh reaction conditions, which can limit functional group tolerance and generate significant waste. nih.gov Future research is anticipated to focus on several key areas:

Photoredox Catalysis: The use of visible-light photoredox catalysis for the generation of sulfonyl radicals from sulfinates has gained considerable traction. nih.govacs.org However, the application of this technology to specific aliphatic sulfinates like this compound is still in its nascent stages. Future work will likely involve the design of new photocatalysts that can efficiently activate the C-S bond of this substrate under mild conditions, enabling a broader range of transformations.

Electrochemical Synthesis: Electrochemical methods offer a green and powerful alternative for the synthesis and application of sulfinates. nih.gov Research into the electrochemical oxidation or reduction of this compound could unveil novel reaction pathways and provide access to unique chemical entities.

Transition-Metal Catalysis: While transition-metal catalysis has been employed in sulfinate chemistry, there is a need to develop more selective and robust catalysts. mdpi.com For this compound, catalysts that can differentiate between the sulfinate and ester functionalities would be highly valuable, allowing for chemoselective transformations.

| Catalytic Approach | Potential Advantages | Research Focus |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Development of specific photocatalysts for aliphatic sulfinates |

| Electrochemistry | Green, reagent-free activation | Exploration of oxidative and reductive transformations |

| Transition-Metal Catalysis | High reactivity and selectivity | Design of chemoselective catalysts |

Exploration of New Reaction Pathways and Transformations

Beyond its current applications, there is a vast, unexplored landscape of chemical reactions that could involve this compound. Future research will likely aim to move beyond traditional sulfone and sulfonamide synthesis to uncover novel transformations. nih.govresearchgate.net

One promising area is the development of multicomponent reactions where this compound can be incorporated to rapidly build molecular complexity. nih.gov Furthermore, investigating its role in cascade reactions, where a single synthetic operation triggers a series of bond-forming events, could lead to highly efficient and atom-economical processes. The unique electronic properties conferred by the methoxycarbonyl group may also be exploited in asymmetric catalysis, either as a directing group or as part of a chiral ligand scaffold.

Expansion of Substrate Scope and Functional Group Compatibility

A significant challenge in contemporary sulfinate chemistry is the expansion of substrate scope and the tolerance of a wide array of functional groups. nih.gov Reactions involving this compound are often sensitive to steric hindrance and electronic effects of the reaction partners. Future research efforts will need to focus on developing reaction conditions and catalytic systems that are more forgiving in this regard.

A key goal will be to achieve late-stage functionalization of complex molecules, such as natural products and pharmaceuticals, using this compound. This would provide a powerful tool for medicinal chemists to modify and optimize drug candidates. Overcoming the inherent reactivity of certain functional groups that are incompatible with current methods is a critical hurdle to be addressed.

Sustainable and Biocatalytic Approaches to Sulfinate Chemistry

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. researchgate.net For this compound, this translates to the development of more sustainable synthetic routes and applications. This includes the use of environmentally benign solvents, reducing energy consumption, and minimizing the generation of hazardous byproducts.

Biocatalysis represents a particularly exciting frontier for sulfinate chemistry. researchgate.net The use of enzymes to mediate reactions involving this compound could offer unparalleled selectivity and efficiency under mild, aqueous conditions. Future research may focus on identifying or engineering enzymes capable of recognizing and transforming this specific sulfinate, opening the door to the synthesis of chiral organosulfur compounds with high enantiopurity.

| Sustainable Approach | Key Objectives | Potential Impact |

| Green Chemistry | Use of renewable feedstocks, waste reduction | Reduced environmental footprint of chemical processes |

| Biocatalysis | High selectivity, mild reaction conditions | Access to enantiomerically pure organosulfur compounds |

Applications in Emerging Fields of Chemical Synthesis and Materials Science

The unique properties of organosulfur compounds suggest that this compound could find applications in a variety of emerging fields. In materials science, the introduction of the sulfonyl moiety can impart desirable properties to polymers and other materials, such as thermal stability and altered electronic characteristics. mdpi.com Future research could explore the incorporation of this compound into novel polymers for applications in electronics, energy storage, and biomedical devices.

In the realm of chemical synthesis, the development of new reagents and building blocks derived from this compound could provide access to previously unattainable molecular architectures. Its bifunctional nature, with both a nucleophilic sulfur center and an electrophilic carbonyl carbon, makes it an intriguing substrate for the synthesis of novel heterocyclic compounds.

Q & A

Q. What are the recommended spectroscopic methods for characterizing Sodium 1-methoxy-1-oxopropane-2-sulfinate, and how should data interpretation be optimized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Prioritize H and C NMR to confirm the methoxy, sulfinate, and ketone functional groups. For sulfinate resonance, compare chemical shifts with structurally analogous sulfonates (e.g., Sodium Allylsulfonate, δ~55-65 ppm for sulfonate groups in C NMR) .

- Infrared (IR) Spectroscopy: Validate the C=O stretch (~1700 cm) and S=O stretches (~1050-1200 cm). Use high-purity KBr pellets to minimize baseline noise.

- Mass Spectrometry (MS): Employ electrospray ionization (ESI-MS) in negative ion mode to detect the molecular ion [M–Na]. Cross-reference with computational mass predictions (e.g., ACD/Labs Percepta) .

- Data Interpretation: Always compare with literature spectra of structurally similar compounds (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) to resolve ambiguities .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

- Handling Precautions: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. For spills, follow protocols for sulfonate derivatives: isolate the area, absorb with inert material, and dispose as hazardous waste .

- Storage: Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis. Monitor for degradation via periodic NMR analysis .

- Emergency Measures: In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical evaluation .

Q. What synthetic routes yield this compound with high purity, and how can side products be minimized?

Methodological Answer:

- Route 1: React methyl acetoacetate with sulfur trioxide in anhydrous THF, followed by sodium bicarbonate neutralization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).

- Route 2: Sulfonation of 1-methoxy-1-oxopropane-2-thiol using hydrogen peroxide in acidic conditions.

- Purity Optimization: Recrystallize from ethanol/water (3:1) to remove unreacted starting materials. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

Methodological Answer:

- Systematic Testing: Conduct solubility studies in DMSO, water, and methanol at controlled temperatures (20°C, 40°C, 60°C). Use gravimetric analysis after vacuum filtration.

- Data Reconciliation: Compare results with literature values for structurally related compounds (e.g., Sodium 1-hexanesulfonate monohydrate, which shows temperature-dependent solubility anomalies) .

- Contradiction Analysis: Investigate impurities (e.g., residual sodium salts) via ion chromatography. Purity thresholds >99% are critical for reproducibility .

Q. What mechanistic insights explain the reactivity of this compound in radical polymerization initiator systems?

Methodological Answer:

- Radical Generation: The sulfinate group acts as a chain-transfer agent. Use electron paramagnetic resonance (EPR) to detect transient radicals (e.g., methyl acetoacetate-derived radicals).

- Kinetic Studies: Employ stopped-flow UV-Vis spectroscopy to monitor initiation rates in styrene or acrylate systems. Compare with non-sulfinate initiators (e.g., azobisisobutyronitrile) .

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map the sulfinate group’s electron-withdrawing effects on radical stability .

Q. How can researchers design experiments to isolate degradation products of this compound under oxidative conditions?

Methodological Answer:

- Degradation Simulation: Expose the compound to HO/Fe (Fenton’s reagent) at pH 5–7. Monitor via LC-MS for sulfonate-to-sulfone conversion.

- Product Isolation: Use preparative HPLC with a phenyl-hexyl column. Characterize products via high-resolution MS and 2D NMR (e.g., HSQC for C–H correlations) .

- Stability Guidelines: Recommend storage in amber vials under inert gas to suppress oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.